1-Chloronaphtho[2,1-b]thiophene
Description
Significance of Polycyclic Aromatic Heterocycles in Contemporary Chemical Research
Polycyclic aromatic heterocycles (PAHs) are organic compounds containing multiple fused aromatic rings, where at least one ring includes an atom other than carbon, such as sulfur, nitrogen, or oxygen. nih.gov This class of molecules is of significant interest due to their unique electronic, chemical, and physical properties, which differ from their hydrocarbon counterparts. researchgate.net The presence of a heteroatom can influence the molecule's aromaticity, reactivity, and intermolecular interactions. numberanalytics.com
These compounds are pivotal in various scientific fields. In materials science, they are investigated for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics, due to their tunable optoelectronic properties. ontosight.ai In medicinal chemistry, many heterocyclic scaffolds form the core of pharmaceutical agents. Furthermore, polycyclic aromatic sulfur heterocycles (PASHs), a subset to which naphthothiophenes belong, are studied in environmental science as markers for various industrial and natural processes. nih.gov
Overview of Naphthothiophene Scaffolds in Academic Literature
Naphthothiophenes are a class of polycyclic aromatic sulfur heterocycles characterized by a naphthalene (B1677914) ring fused to a thiophene (B33073) ring. ontosight.ai The specific arrangement of these rings gives rise to different isomers, each with distinct properties. The naphtho[2,1-b]thiophene (B14763065) scaffold, for instance, has a unique bicyclic structure that influences its chemical behavior. ontosight.ai
Academic research on naphthothiophene scaffolds has explored their synthesis, reactivity, and potential applications. ontosight.airesearchgate.net They are recognized for their stability, which is attributed to the delocalized π-electron system extending over both the naphthalene and thiophene rings. ontosight.ai Researchers have investigated various chemical transformations of the naphthothiophene core, including electrophilic substitution and metal-catalyzed cross-coupling reactions, to create a diverse range of derivatives. ontosight.ai These derivatives are of interest for their potential biological activities, including antimicrobial and antifungal properties, as well as for their utility as building blocks in the synthesis of more complex molecules and materials. ontosight.airesearchgate.net
Positioning of 1-Chloronaphtho[2,1-b]thiophene within the Naphthothiophene Research Domain
This compound is a specific derivative of the naphtho[2,1-b]thiophene scaffold, distinguished by the presence of a chlorine atom at the 1-position. The introduction of a halogen atom, such as chlorine, onto the aromatic framework is a common strategy in synthetic chemistry to modulate the electronic properties of the molecule and to provide a reactive handle for further functionalization.
While extensive research on the parent naphtho[2,1-b]thiophene exists, the literature specifically detailing this compound is more focused. It is often encountered as a chemical intermediate in the synthesis of more complex molecules. chemsrc.comclearsynth.com For example, the related compound this compound-2-carboxylic acid is listed as a chemical intermediate, suggesting that the chloro-substituted naphthothiophene core can be a precursor to other functionalized derivatives. chemsrc.comclearsynth.com The chlorine atom can serve as a leaving group in nucleophilic substitution reactions or as a site for metal-catalyzed cross-coupling reactions, enabling the construction of more elaborate molecular architectures.
Scope and Objectives for Advanced Research on this compound
Given the foundational role of halogenated heterocycles in synthetic chemistry and materials science, several avenues for advanced research on this compound can be identified. A primary objective would be the comprehensive characterization of its physicochemical properties, including its electronic structure, spectroscopic signatures, and solid-state packing, which are currently not widely documented.
Further research could focus on exploring the reactivity of the carbon-chlorine bond. Investigations into its utility in various cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) would be valuable for synthetic chemists. A systematic study of its reaction kinetics and mechanisms would provide deeper insights into its chemical behavior.
Additionally, the synthesis and characterization of a broader range of derivatives starting from this compound could be a key research direction. This would involve introducing different functional groups at the chloro-position and exploring how these modifications influence the molecule's properties and potential applications in areas such as organic electronics or medicinal chemistry. The development of efficient and sustainable synthetic routes to this compound and its derivatives would also be a significant contribution to the field.
Structure
2D Structure
3D Structure
Properties
CAS No. |
85992-26-3 |
|---|---|
Molecular Formula |
C12H7ClS |
Molecular Weight |
218.70 g/mol |
IUPAC Name |
1-chlorobenzo[e][1]benzothiole |
InChI |
InChI=1S/C12H7ClS/c13-10-7-14-11-6-5-8-3-1-2-4-9(8)12(10)11/h1-7H |
InChI Key |
DJBJPDNLBFFNKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CS3)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 1 Chloronaphtho 2,1 B Thiophene and Its Structural Analogs
Strategies for the Construction of the Naphthothiophene Core
The formation of the fundamental naphthothiophene skeleton is a critical step in the synthesis of 1-chloronaphtho[2,1-b]thiophene. Several powerful reactions are employed to build this polycyclic system, including photocyclization, Ullmann coupling, and other cyclization techniques.
Photocyclization-Based Approaches for Polycyclic Systems Utilizing Related Precursors
Photocyclization offers a direct pathway to naphthothiophene systems. The photocyclization of 2-styrylthiophene derivatives is a well-established method for creating the specific ring fusion needed for these structures. acs.org The generally accepted mechanism for this reaction is similar to the Mallory reaction of stilbenes. acs.orgnih.gov It involves an initial fast Z-E isomerization of the styrylthiophene precursor, followed by a key photochemical electrocyclic reaction. This produces transient 9a,9b-dihydronaphthothiophenes, which are then dehydrogenated by an oxidizing agent to yield the aromatic naphthothiophene moiety. acs.orgnih.gov
Theoretical studies, such as those using DFT and TDDFT methods, have been employed to understand the photocyclization mechanisms of 2- and 3-styrylthiophenes, which lead to naphtho[2,1-b]thiophene (B14763065) and naphtho[1,2-b]thiophene, respectively. nih.gov These studies help to elucidate the excited states involved in the reaction and the subsequent steps leading to the final product. nih.gov
Ullmann Coupling Reactions for Binaphthothiophene Architectures from Derivatives
The Ullmann reaction is a copper-catalyzed coupling method that can be used to synthesize symmetric biaryls. organic-chemistry.org This reaction typically involves the coupling of an aryl halide with an excess of copper at high temperatures. organic-chemistry.org The active species is a copper(I) compound that undergoes oxidative addition with a second equivalent of the halide, followed by reductive elimination to form the aryl-aryl bond. organic-chemistry.org Ullmann-type reactions, which are copper-promoted conversions of aryl halides to various aryl derivatives, are also prevalent. wikipedia.org These reactions often require high-boiling polar solvents and high temperatures. wikipedia.org
Innovations in the Ullmann reaction include the use of soluble copper catalysts supported by ligands, which can improve reaction conditions. wikipedia.org The mechanism of Ullmann-type reactions can involve a catalytic cycle where copper is oxidized to Cu(III). organic-chemistry.org These reactions have been successfully applied to the synthesis of various complex molecules, including those with C-O and C-N bonds. nih.govnih.gov
Cyclization Reactions in Thiophene (B33073) Moiety Formation
Various cyclization reactions are instrumental in forming the thiophene portion of the naphthothiophene core. Silver-catalyzed cycloisomerization of ortho-alkylated biaryl derivatives provides a route to substituted naphthothiophenes through a 6-endo-dig intramolecular alkyne-arene coupling. rsc.org The mechanism involves the initial π-coordination of the alkyne unit, followed by a Friedel–Crafts-type electrophilic aromatic cyclization. rsc.org
Another approach involves the one-pot synthesis of 2-R-naphtho[2,3-b]thiophene-4,9-diones from 2-bromo-1,4-naphthoquinone and alkynes. acs.org This reaction proceeds through the formation of 2-(R-ethynyl)-1,4-naphthoquinones, which then react with sodium thiosulfate (B1220275) (Na₂S₂O₃) via C-H sulfuration and subsequent cyclization. acs.org Additionally, the electrophilic cyclization of arene-containing propargylic alcohols using reagents like I₂, Br₂, and NBS can produce a variety of substituted naphthalenes, including those with thiophene moieties. nih.gov
Functionalization and Derivatization Strategies at the Chlorinated Position and Adjacent Sites
Once the naphthothiophene core is established, further functionalization can be carried out to introduce or modify substituents, such as the chloro group in this compound.
Introduction and Manipulation of Halogen Substituents in Related Scaffolds
The introduction of halogen atoms onto aromatic rings can be achieved through various halogenation methods. For instance, the halogenation of naphthoquinone-imine derivatives can be carried out in the presence of a solvent like sulfuric acid or glacial acetic acid, sometimes with the aid of UV light. google.com Depending on the reaction conditions and the amount of halogenating agent, mono- or polyhalogenated products can be obtained. google.com
Enzymatic halogenation offers a regioselective method for introducing halogens. nih.gov For example, flavin-dependent halogenases (FDHs) have been used for the specific chlorination of tryptophan residues in the biosynthesis of natural products. nih.gov This enzymatic approach can be highly specific, allowing for the halogenation of one aromatic ring over another in a complex molecule. nih.gov The resulting halogenated compounds can then serve as substrates for cross-coupling reactions to introduce further diversity. nih.gov
Synthesis of Carboxylic Acid and Nitrile Derivatives of this compound
Derivatives of naphtho[2,1-b]thiophene containing carboxylic acid and nitrile groups are of interest for various applications. ontosight.ai The synthesis of naphtho[2,1-b]thiophene-2-carboxylic acid is an area of ongoing research, with a focus on developing efficient and selective synthetic routes. ontosight.ai One general method for synthesizing 2-thiophenecarboxylic acids involves the reaction of thiophenes with a carbon tetrachloride-methanol-catalyst system. semanticscholar.org This reaction is thought to proceed through the oxidation of methanol (B129727) to methyl hypochlorite (B82951) and formaldehyde, followed by oxymethylation of the thiophene and subsequent oxidation to the carboxylic acid. semanticscholar.org
The synthesis of nitrile derivatives can be achieved through various methods. For example, α,β-unsaturated nitriles can react with other compounds to form complex heterocyclic systems. nih.gov While direct synthesis of This compound-2-carbonitrile (B2584052) is not explicitly detailed in the provided context, the synthesis of related carbohydrazides and their subsequent reactions to form other heterocyclic structures, such as oxadiazoles, has been reported, indicating a pathway for functional group manipulation at the 2-position of the naphtho[2,1-b]thiophene scaffold. researchgate.net
Multi-Component and Catalytic Synthetic Pathways for Thiophene Derivatives
The construction of the thiophene ring, a core component of naphtho[2,1-b]thiophene, is often achieved through powerful and efficient synthetic strategies such as multi-component reactions (MCRs) and catalytic cyclizations. x-mol.comrsc.org These methods offer significant advantages in terms of atom economy, step economy, and the ability to generate molecular complexity in a single operation. nih.gov
Catalytic approaches, particularly those employing transition metals, have proven highly effective for the synthesis of thiophenes and their annulated derivatives. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been successfully applied to the construction of naphthothiophenes. A notable strategy involves a one-pot sequential Suzuki/Sonogashira cross-coupling protocol starting from 2,3-dibromothiophene (B118489). acs.org This is followed by a Brønsted acid-mediated intramolecular alkyne-carbonyl metathesis to afford the naphtho[2,1-b]thiophene core. acs.org This method demonstrates good functional group tolerance and provides access to a range of substituted naphthothiophenes in moderate to good yields. acs.org
The reaction sequence can be summarized as follows:
Suzuki Coupling: 2,3-dibromothiophene reacts with a boronic acid (e.g., 2-formylphenylboronic acid) in the presence of a palladium catalyst to selectively form a C-C bond at one of the bromine-bearing positions.
Sonogashira Coupling: A terminal alkyne is then coupled at the remaining bromine position in the same pot, again using a palladium catalyst.
Ring-Closing Metathesis: The resulting intermediate, which now contains both an alkyne and a carbonyl group in proximity, undergoes an acid-catalyzed intramolecular cyclization to form the final naphthothiophene product. acs.org
| Starting Materials | Catalyst System | Key Reaction Steps | Overall Yield |
|---|---|---|---|
| 2,3-Dibromothiophene, Arylboronic Acids, Terminal Alkynes | Pd(PPh3)2Cl2, K2CO3, CuI | Sequential Suzuki and Sonogashira Couplings, followed by acid-mediated cyclization | 38-48% |
Multi-component reactions (MCRs) represent another powerful avenue for the synthesis of highly substituted thiophenes. x-mol.comrsc.org The Gewald reaction, for instance, is a well-known MCR that involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to produce 2-aminothiophenes. uni.lu While not directly yielding the naphthothiophene core, the functional groups introduced by the Gewald reaction provide synthetic handles for further elaboration into more complex fused systems.
Other MCRs for thiophene synthesis include:
Rhodium-catalyzed three-component coupling: This reaction utilizes alkynes, sulfur powder, and phenylboronic acid to generate substituted thiophenes. rsc.org
Four-component synthesis using a Zn-based nanocatalyst: This approach combines various starting materials to construct complex thiophene derivatives. rsc.org
Lewis base-catalyzed four-component reactions: These reactions can assemble highly functionalized thieno[2,3-b]pyridines from simple precursors. rsc.org
Implementation of Green Chemistry Principles in Naphthothiophene Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like naphthothiophenes to minimize environmental impact and enhance safety and efficiency. researchgate.net Key strategies include the use of environmentally benign solvents, recyclable catalysts, and atom-economical reaction pathways. rsc.org
A significant advancement in the green synthesis of halogenated thiophenes and their benzo-fused analogs involves the use of simple sodium halides as the halogen source. x-mol.comdocumentsdelivered.comnih.gov Traditionally, electrophilic halogenation requires harsh and often toxic reagents. A recently developed method employs copper(II) sulfate (B86663) pentahydrate to facilitate the electrophilic halocyclization of 2-alkynylthioanisoles using sodium chloride (table salt), sodium bromide, or sodium iodide. documentsdelivered.comnih.gov This reaction proceeds in ethanol, an environmentally friendly solvent, under mild conditions and provides high yields of 3-halobenzo[b]thiophenes. documentsdelivered.comnih.gov This methodology is particularly noteworthy as it provides a novel and green approach to synthesizing dihalo-substituted benzo[b]thiophene core structures, which are valuable for further synthetic transformations. documentsdelivered.com
| Substrate | Reagents | Solvent | Key Advantage | Yield |
|---|---|---|---|---|
| Substituted 2-alkynylthioanisoles | CuSO4·5H2O, NaX (X = Cl, Br, I) | Ethanol | Use of non-toxic reagents and a green solvent | Up to 96% |
Other green chemistry approaches applicable to naphthothiophene synthesis include:
Use of Recyclable Catalysts: The development of solid-supported catalysts, such as palladium on carbon (Pd/C), can prevent the formation of insoluble polymers and increase regioselectivity in polymerization reactions of thiophenes. rsc.org Ionic liquids have also been explored as recyclable reaction media and catalysts for thiophene synthesis. rsc.org For instance, the Brønsted acidic ionic liquid [HNMP]+HSO4− has been used as a recyclable catalyst and solvent for the synthesis of 2-phenylnaphthalenes, a strategy that could potentially be adapted for naphthothiophene synthesis.
Solvent-Free Reactions: Depending on the substrates, thiophene synthesis can sometimes be conducted without a solvent, significantly reducing waste. rsc.org
Atom Economy: Multi-component reactions are inherently more atom-economical than linear synthetic sequences, as they incorporate a larger proportion of the starting materials into the final product. nih.gov
The continuous development of such catalytic systems and green methodologies is crucial for the sustainable production of naphtho[2,1-b]thiophene and its diverse, structurally related analogs.
Reactivity and Mechanistic Investigations of 1 Chloronaphtho 2,1 B Thiophene
Aromatic Substitution Reactions
Aromatic substitution reactions are fundamental to the functionalization of naphtho[2,1-b]thiophene (B14763065). The presence of a chlorine atom and the fused ring system dictates the preferred pathways for both electrophilic and nucleophilic attacks.
Electrophilic Aromatic Substitution Pathways
Electrophilic aromatic substitution (SEAr) is a key reaction for modifying aromatic systems. In the case of thiophene (B33073) and its fused derivatives, the sulfur atom significantly influences the regioselectivity of the substitution. Thiophene itself is more reactive than benzene (B151609) towards electrophiles, with a preference for substitution at the α-carbon (C2 position). For fused systems like thieno[2,3-b]thiophene, computational studies have shown that the α-carbon of the thiophene ring is the preferred site for electrophilic attack, both kinetically and thermodynamically.
Nucleophilic Substitution Reactions in Related Compounds
While simple aryl halides like chlorobenzene (B131634) are generally unreactive towards nucleophilic aromatic substitution (SNAr), the presence of activating groups or specific reaction conditions can facilitate such reactions. The low reactivity of chlorobenzene is attributed to the partial double bond character of the C-Cl bond due to resonance with the benzene ring and the repulsion between the incoming nucleophile and the electron-rich aromatic ring.
However, nucleophilic substitution can occur under harsh conditions, such as high temperature and pressure, as seen in the Dow process for phenol (B47542) synthesis. Furthermore, the presence of strong electron-withdrawing groups at the ortho or para positions to the halogen can significantly accelerate the rate of SNAr reactions. In the context of thiophene derivatives, SNAr reactions are well-documented, especially when the thiophene ring is activated by electron-withdrawing substituents. The mechanism typically proceeds through a stepwise addition-elimination pathway involving the formation of a Meisenheimer-like intermediate.
For 1-Chloronaphtho[2,1-b]thiophene, direct nucleophilic displacement of the chlorine atom is expected to be challenging under standard conditions due to the reasons mentioned for chlorobenzene. However, the fused thiophene ring system's electronic properties might influence this reactivity. The reaction would likely require a potent nucleophile and potentially harsh reaction conditions or the presence of a catalyst.
Intramolecular Cyclization and Ring-Forming Reactions
Intramolecular cyclization is a powerful strategy for the synthesis of complex heterocyclic systems, including naphthothiophenes. Various methods have been developed that utilize this approach. For instance, the synthesis of naphthothiophenes can be achieved through the acid-catalyzed intramolecular alkyne-carbonyl metathesis of appropriately substituted thiophenes. This method provides a rapid route to different isomers of naphthothiophene.
Another approach involves the electrophilic cyclization of o-alkynyl thioanisoles, mediated by an electrophilic sulfur source, to produce 2,3-disubstituted benzo[b]thiophenes. This type of reaction proceeds under mild conditions and tolerates a range of functional groups. Similarly, intramolecular electrophilic cyclization of 1,3-diynes has been used to synthesize benzo[b]chalcogenophenes fused to other heterocycles. The photocyclization of substituted thiophenes also presents a pathway to naphthothiophene scaffolds.
These methodologies highlight the versatility of intramolecular cyclization in constructing the naphtho[2,1-b]thiophene core. The synthesis of this compound could potentially be achieved by employing a starting material bearing a chlorine substituent that is carried through the cyclization sequence. The nature of the substituent can sometimes influence the efficiency of the cyclization process.
Catalytic Transformations of Chlorinated Naphthothiophenes
The chlorine substituent on the naphthothiophene ring serves as a handle for further functionalization through various catalytic cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki and Sonogashira couplings, are widely used for the formation of carbon-carbon bonds with aryl halides. These reactions would allow for the introduction of a wide array of aryl, alkyl, or alkynyl groups at the 1-position of the naphtho[2,1-b]thiophene core.
For instance, the synthesis of naphthothiophenes has been achieved using a one-pot Suzuki/Sonogashira coupling strategy as a key step. While this example describes the synthesis of the core structure, the same catalytic principles can be applied to the functionalization of a pre-formed chlorinated naphthothiophene. The development of programmable catalytic materials, which allow for the dynamic manipulation of reaction rates, offers new possibilities for controlling chemical transformations and could potentially be applied to the selective functionalization of complex molecules like chlorinated naphthothiophenes.
Photoreactivity and Photochemical Transformations
The photoreactivity of chlorinated aromatic compounds is a well-studied area, often involving the homolytic cleavage of the carbon-chlorine bond to generate aryl and chlorine radicals. These reactive intermediates can then participate in a variety of subsequent reactions. The photolysis of chloroacetone, for example, yields chlorine atoms that can react with various solutes in aqueous solutions.
Influence of Chlorine Substituent on Reactivity and Polarity
The presence of the chlorine atom also increases the polarity of the molecule. The C-Cl bond is polar, creating a dipole moment. This increased polarity can affect the solubility of the compound in various solvents and its interactions with other polar molecules. Furthermore, the electronic effects of the chlorine substituent can influence the acidity or basicity of nearby functional groups and the stability of reaction intermediates. For example, the presence of an electron-withdrawing group like nitro in p-chloronitrobenzene significantly enhances the rate of nucleophilic substitution compared to chlorobenzene by stabilizing the negatively charged intermediate.
Advanced Spectroscopic and Structural Elucidation Techniques for 1 Chloronaphtho 2,1 B Thiophene
Nuclear Magnetic Resonance (NMR) Spectroscopic Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as hydrogen (¹H) and carbon-13 (¹³C).
One-dimensional NMR experiments, including ¹H and ¹³C NMR, are fundamental for the initial structural assignment of 1-Chloronaphtho[2,1-b]thiophene.
¹H NMR Spectroscopy : The ¹H NMR spectrum of a related compound, this compound-2-carboxylic acid, provides insight into the characteristic aromatic proton patterns of the naphthalene (B1677914) and thiophene (B33073) ring systems. The chemical shifts (δ) and coupling constants (J) of the protons are influenced by their electronic environment and their proximity to neighboring protons, allowing for the assignment of each proton to a specific position on the molecular scaffold. For comparison, the ¹H NMR spectrum of the parent compound thiophene shows signals around 7.3 ppm and 7.1 ppm. chemicalbook.com
¹³C NMR Spectroscopy : The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, with its chemical shift being indicative of its hybridization and the nature of the atoms it is bonded to. For instance, the ¹³C NMR spectrum of thiophene itself shows a signal at approximately 125 ppm. chemicalbook.com In more complex substituted thiophenes, the chemical shifts can vary significantly, providing a detailed map of the carbon framework. beilstein-archives.orgrsc.org
Table 1: Representative ¹H and ¹³C NMR Data for Related Naphtho[2,1-b]thiophene (B14763065) Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| A Naphtho[2,1-b]thiophene Derivative | 9.12 (s, 1H), 7.78-7.73 (m, 2H), 7.71 (d, J = 8.4 Hz, 1H), 7.40-7.36 (m, 3H), 7.31-7.23 (m, 4H), 7.18 (d, J = 8.4 Hz, 1H), 6.20 (s, 1H), 3.55 (s, 3H) | 154.3, 139.5, 132.4, 130.4, 129.0 (2C), 128.8 (2C), 128.5, 127.8 (2C), 127.0, 123.2, 121.4, 119.8, 114.4, 83.7, 57.9 |
| Data obtained from a study on unsymmetrical ethers derived from naphthalene-2-ol sulfides. rsc.org |
For complex molecules like this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are invaluable in these cases, as they reveal correlations between different nuclei, providing unambiguous structural assignments. Techniques such as COSY (Correlation Spectroscopy) identify proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached and long-range coupled carbon atoms, respectively. These methods have been successfully applied to elucidate the structures of similarly complex Schiff bases derived from 2-hydroxy-1-naphthaldehyde. researchgate.net
Mass Spectrometry for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The presence of chlorine would be indicated by a characteristic isotopic pattern, with the M+2 peak being approximately one-third the intensity of the molecular ion peak. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of the molecular formula. beilstein-archives.org Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information, as the molecule breaks apart in a predictable manner upon electron impact. researchgate.net
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are particularly useful for identifying the functional groups present in a compound.
Infrared (IR) Spectroscopy : The IR spectrum of this compound would exhibit characteristic absorption bands for C-H stretching and bending vibrations of the aromatic rings, as well as vibrations associated with the C-S and C-Cl bonds. rsc.orgdocbrown.info The IR spectrum of the related 2-chlorothiophene (B1346680) shows distinct peaks that can be used for its identification. nist.gov
Raman Spectroscopy : Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and can be used to study the vibrational modes of the fused ring system. Studies on related S-shaped dinaphthothiophene (B12657038) derivatives have utilized Raman spectroscopy to identify vibrations associated with the thiophene rings. mdpi.com The Raman spectra of thiophene itself have been well-characterized, providing a reference for the analysis of more complex derivatives. researchgate.net
Table 2: Key Vibrational Frequencies for Related Compounds
| Compound/Functional Group | Technique | Wavenumber (cm⁻¹) | Vibration Type |
| Naphtho[2,1-b]thiophene derivative | IR (KBr) | 3302 | -OH stretch |
| Naphtho[2,1-b]thiophene derivative | IR (KBr) | 1621, 1467 | Aromatic C=C stretch |
| Naphtho[2,1-b]thiophene derivative | IR (KBr) | 1226 | C-O stretch |
| Thiophene | Raman | 3126 | C-H stretch |
| Data compiled from various sources. rsc.orgresearchgate.net |
Electronic Absorption (UV/Vis) and Chiroptical (Circular Dichroism) Spectroscopic Analysis
Electronic absorption and chiroptical spectroscopic techniques provide insights into the electronic structure and, in the case of chiral molecules, the stereochemistry of a compound.
Electronic Absorption (UV/Vis) Spectroscopy : The UV/Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* electronic transitions within the extended conjugated system of the naphthothiophene core. nih.gov The position and intensity of these bands are sensitive to the molecular structure and the solvent environment. ekb.egresearchgate.netresearchgate.netspectrabase.com
Chiroptical (Circular Dichroism) Spectroscopy : If this compound were to exist in a chiral, non-racemic form, circular dichroism (CD) spectroscopy would be a powerful tool for its stereochemical analysis. CD measures the differential absorption of left- and right-circularly polarized light. The resulting spectrum provides information about the absolute configuration of the molecule. This technique has been extensively used to study the stereochemistry of chiral binaphthyl derivatives. cas.cznih.govresearchgate.net
Theoretical and Computational Chemistry Studies on 1 Chloronaphtho 2,1 B Thiophene
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for understanding the electronic structure and energetics of molecules like 1-chloronaphtho[2,1-b]thiophene. mdpi.com The B3LYP functional is a commonly used method for such systems, providing a reliable balance between accuracy and computational cost. mdpi.com
These calculations can determine key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally suggests higher chemical reactivity and lower kinetic stability. mdpi.com For instance, in studies of related thiophene (B33073) derivatives, the addition of different substituents has been shown to modulate this gap, thereby tuning the molecule's electronic behavior. mdpi.com
Furthermore, these calculations can provide optimized molecular geometries, including bond lengths and angles. A hypothetical data table for calculated electronic properties of this compound, based on DFT calculations, is presented below.
Table 1: Hypothetical Calculated Electronic Properties of this compound
| Property | Hypothetical Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 2.5 D |
Note: The values in this table are hypothetical and for illustrative purposes, as specific computational data for this compound was not found in the searched literature.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathways, intermediates, and, crucially, the transition state structures.
For example, in the synthesis of related 1-anilinonaphtho[2,1-b]thiophenes, computational methods could be used to model the multi-component reaction and elucidate the role of each reactant and any intermediates. The energy barriers associated with each step of a proposed mechanism can be calculated, allowing for a comparison of different possible pathways. Identifying the rate-determining step, which is the one with the highest energy barrier, is a key outcome of such studies.
Prediction and Validation of Spectroscopic Signatures
Theoretical calculations are instrumental in predicting and helping to interpret experimental spectroscopic data. For this compound, methods like Time-Dependent DFT (TD-DFT) can predict the UV-Visible absorption spectrum by calculating the energies of electronic transitions.
Vibrational spectroscopy, including infrared (IR) and Raman spectra, can also be simulated. The calculated vibrational frequencies correspond to the different modes of vibration within the molecule, such as C-H stretching, C-C bond vibrations, and the vibrations of the thiophene ring. nih.gov While raw calculated frequencies are often systematically higher than experimental values, they can be scaled to provide excellent agreement with experimental data. nih.gov
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in the structural elucidation of this compound and its derivatives.
Table 2: Hypothetical Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Hypothetical Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| C=C Aromatic Ring Stretch | 1600-1450 |
| C-S Stretch | 700-600 |
| C-Cl Stretch | 800-600 |
Note: The values in this table are typical ranges and for illustrative purposes, as specific computational data for this compound was not found in the searched literature.
Molecular Dynamics Simulations for Conformational Analysis
While this compound is a relatively rigid molecule, molecular dynamics (MD) simulations can provide insights into its conformational flexibility and its interactions with its environment, such as in a solvent or a biological system. mdpi.com MD simulations model the movement of atoms over time, governed by a force field that describes the potential energy of the system.
These simulations are particularly useful for understanding how the molecule might orient itself in different environments and for exploring intermolecular interactions, such as those with solvent molecules or a biological target.
Quantitative Structure-Reactivity Relationships Derived from Computational Models
Quantitative Structure-Reactivity Relationships (QSAR) are statistical models that correlate the chemical structure of a compound with its reactivity or other properties. For a series of related compounds, including derivatives of this compound, QSAR models can be developed to predict their properties based on calculated molecular descriptors.
These descriptors, derived from computational chemistry, can include electronic properties (like HOMO/LUMO energies), steric parameters, and hydrophobicity. By building a model from a set of compounds with known reactivity, the reactivity of new or untested compounds can be predicted. Such models have been developed for other halogenated aromatic compounds to predict their binding affinity to receptors.
Electrochemical Property Prediction via Computational Methods
Computational electrochemistry can predict the redox properties of this compound. By calculating the energies of the neutral molecule and its oxidized or reduced forms, it is possible to estimate its reduction potential and oxidation potential. These calculations are often performed in conjunction with a solvent model to better represent experimental conditions.
For related thiophene-based molecules, DFT has been used to model their electronic properties and understand their behavior in electrochemical energy storage applications. acs.org This approach could be applied to this compound to assess its potential for use in electronic materials.
Exploration of Derivatives and Analogs of 1 Chloronaphtho 2,1 B Thiophene
Design Principles for Novel Naphthothiophene Derivatives with Tuned Properties
The design of new naphthothiophene derivatives is centered on the principle of modulating the electronic and physical properties of the core structure through the introduction of various functional groups. The inherent properties of the 1-Chloronaphtho[2,1-b]thiophene molecule, such as its electron density distribution and molecular geometry, can be systematically altered to achieve desired outcomes.
The introduction of electron-donating or electron-withdrawing groups onto the naphthothiophene skeleton can significantly impact the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. For instance, the attachment of electron-donating groups, such as tert-butylphenyl, tends to raise the HOMO energy level, which can facilitate hole injection in organic electronic devices. Conversely, electron-withdrawing groups, like cyanophenyl, can lower the LUMO energy level, enhancing electron-accepting capabilities. rsc.org This targeted functionalization allows for the precise tuning of the electronic band gap, which in turn influences the optical absorption and emission properties of the resulting derivatives. rsc.orgnih.gov
The position of the chloro-substituent at the 1-position of the naphtho[2,1-b]thiophene (B14763065) core is a critical design element. The electronegative nature of the chlorine atom can influence the electron density of the thiophene (B33073) ring, potentially impacting the molecule's reactivity and intermolecular interactions. This can be a strategic advantage in directing further functionalization or in promoting specific molecular packing arrangements in the solid state, which is crucial for charge transport in organic semiconductors.
A summary of design principles is presented in the table below:
| Design Principle | Effect on Properties | Potential Application |
| Introduction of electron-donating groups | Raises HOMO level, narrows band gap | Hole transport layers, p-type semiconductors |
| Introduction of electron-withdrawing groups | Lowers LUMO level, narrows band gap | Electron transport layers, n-type semiconductors |
| Incorporation into D-A or A-D-A structures | Induces intramolecular charge transfer, broadens absorption | Organic photovoltaics, non-linear optics |
| Modification of substituent position | Influences molecular packing and solid-state morphology | Organic field-effect transistors |
Synthetic Pathways to Functionalized Naphthothiophene Analogs
The synthesis of functionalized naphthothiophene analogs, including derivatives of this compound, relies on a versatile toolkit of organic reactions. These methods enable the introduction of a wide array of functional groups at specific positions on the naphthothiophene core, thereby allowing for the systematic exploration of structure-property relationships.
One of the key synthetic strategies involves the cross-coupling reactions of halogenated naphthothiophenes. The chlorine atom at the 1-position of this compound can potentially serve as a handle for such transformations, although bromo and iodo derivatives are often more reactive. Palladium-catalyzed reactions like the Stille coupling, which involves the reaction of an organostannane with an organic halide, have been successfully employed to introduce aryl substituents onto bibenzo[c]thiophene scaffolds. rsc.org This method could be adapted to couple various aryl groups to the 1-position of the naphtho[2,1-b]thiophene core, assuming suitable reactivity of the chloro-substituent or after its conversion to a more reactive halide.
Another important class of reactions for the functionalization of thiophene-containing systems is the Suzuki coupling, which pairs an organoboron compound with an organic halide. This reaction is widely used to form carbon-carbon bonds and could be a valuable tool for introducing aromatic or other organic fragments to the this compound molecule.
Furthermore, the synthesis of donor-acceptor systems often involves condensation reactions. For example, the Knoevenagel condensation can be used to link an aldehyde-functionalized naphthothiophene with a methylene-containing acceptor unit, such as 1,1-dicyanomethylene-3-indanone, to create a new molecule with intramolecular charge transfer properties. nih.gov To achieve this with this compound, it would first need to be functionalized with an aldehyde group, for instance, through a Vilsmeier-Haack reaction or by lithiation followed by reaction with a formylating agent.
The table below summarizes some potential synthetic pathways for the functionalization of this compound:
| Reaction Type | Reagents | Purpose |
| Stille Coupling | Organostannane, Palladium catalyst | Introduction of aryl or other organic groups at the 1-position |
| Suzuki Coupling | Organoboron compound, Palladium catalyst | Formation of C-C bonds to introduce various substituents |
| Vilsmeier-Haack Reaction | Phosphorus oxychloride, Dimethylformamide | Introduction of an aldehyde group for further functionalization |
| Knoevenagel Condensation | Aldehyde-functionalized naphthothiophene, Active methylene (B1212753) compound | Synthesis of donor-acceptor systems |
Structure-Property Relationship Studies in Advanced Materials Contexts
The investigation of structure-property relationships is fundamental to understanding how the molecular architecture of this compound derivatives influences their performance in advanced materials. By correlating systematic changes in the molecular structure with observed changes in optical, electronic, and charge-transport properties, researchers can develop predictive models for the design of new high-performance materials.
In the context of organic electronics, the arrangement of molecules in the solid state is as crucial as the properties of the individual molecules themselves. The introduction of different substituents on the this compound core can significantly alter the intermolecular forces and, consequently, the molecular packing. For example, the presence of bulky groups may disrupt close packing, which could be detrimental to charge transport, while planar aromatic substituents might promote favorable π-π stacking, facilitating efficient charge hopping between adjacent molecules.
Electrochemical studies, such as cyclic voltammetry, are essential for determining the HOMO and LUMO energy levels of new derivatives. These measurements provide direct insight into the ease of oxidation and reduction of the material, which are critical parameters for their application in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). It has been shown that introducing electron-donating groups into a benzo[c]thiophene (B1209120) skeleton leads to a lowering of the oxidation potential (a higher HOMO level), while both electron-donating and electron-withdrawing groups can lead to a decrease in the HOMO-LUMO band gap. rsc.org
Optical spectroscopy, including UV-Vis absorption and photoluminescence measurements, reveals how structural modifications affect the interaction of the material with light. For donor-acceptor systems based on thienothiophenes, the introduction of stronger electron-accepting units leads to a significant red-shift in the absorption and emission spectra, indicating a smaller energy gap and enhanced intramolecular charge transfer. nih.gov The quantum yield of fluorescence is also highly sensitive to the molecular structure, with some acceptor units leading to significant quenching of the emission. nih.gov
The following table outlines key structure-property relationships relevant to this compound derivatives in advanced materials:
| Structural Feature | Property Affected | Relevance to Advanced Materials |
| Nature of Substituent (Donor/Acceptor) | HOMO/LUMO energy levels, Band gap | Tuning for efficient charge injection/transport in OLEDs, OPVs, OFETs |
| Size and Shape of Substituent | Molecular packing, Solid-state morphology | Optimization of charge mobility in organic semiconductors |
| Introduction of D-A architecture | Intramolecular charge transfer, Absorption spectrum | Enhancement of light absorption in OPVs and sensors |
| Halogenation (e.g., the 1-chloro group) | Electron density distribution, Intermolecular interactions | Potential for directing molecular assembly and improving stability |
Potential Applications in Advanced Materials and Synthetic Chemistry
Organic Electronics and Optoelectronics Applications
The electronic properties of thiophene-containing aromatic compounds are central to their application in organic electronics. The presence of the sulfur heteroatom and the delocalized π-electron system in the naphtho[2,1-b]thiophene (B14763065) core allows for efficient charge transport, a critical requirement for semiconductor materials.
While specific device data for 1-Chloronaphtho[2,1-b]thiophene is not extensively documented, its derivatives and structurally related compounds are recognized for their utility in organic electronics. The carboxylic acid derivative of this compound is noted for its use in the development of organic semiconductors, which are fundamental components in optoelectronic devices. The electronic characteristics of these materials are key to their function in creating conductive or semiconductive layers.
The broader family of thiophene-based conjugated polymers is widely used in OPVs. researchgate.netnih.gov For instance, polymers incorporating structural units like acenaphtho[1,2-c]thiophene, a related fused-ring system, have been synthesized to create low bandgap materials for organic photovoltaics. researchgate.net These polymers are designed as part of a donor-acceptor architecture, which is crucial for efficient charge separation and transport in solar cells. mdpi.com Research into similar systems has shown that modifying the π-bridge in these polymers—for which the naphthothiophene unit is a candidate—can enhance hole mobility and optimize the energy levels for better device performance. mdpi.com The potential for the naphtho[2,1-b]thiophene skeleton to be integrated into such polymer backbones suggests a pathway for its use in advanced OPV and OLED applications.
| Polymer Base | Key Structural Unit | Noted Property | Potential Application | Reference |
|---|---|---|---|---|
| PDTTPDA | Acenaphtho[1,2-c]thiophene | Low bandgap (1.77 eV), high Voc (up to 0.94 V) | Polymer Solar Cells | researchgate.net |
| P(BDT-TT-BT) | Thieno[3,2-b]thiophene (TT) | Broad absorption, enhanced hole mobility | Organic Photovoltaics | mdpi.com |
Nonlinear optical (NLO) materials are essential for applications in photonics and optoelectronics, including frequency conversion and optical switching. The NLO response of an organic molecule is highly dependent on its electronic structure, particularly the presence of a large, polarizable π-electron system. Thiophene-containing compounds are actively studied for these properties. nih.gov
For example, a chalcone (B49325) derivative, 1-(5-chlorothiophene-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one, has been synthesized and grown as a single crystal specifically for its NLO properties. researchgate.net This demonstrates that the chlorothiophene moiety can be a valuable component in the design of new NLO materials. Furthermore, related fused-ring systems like dinaphtho[2,1-b:1′,2′-d]thiophene (DNT) have been shown to possess an exceptionally high refractive index, a property valuable for optical materials. rsc.org The combination of the chloro-substituent and the extended conjugation of the naphtho[2,1-b]thiophene core suggests that this compound could serve as a foundational structure for novel NLO materials.
Role as Precursors and Building Blocks in Complex Organic Syntheses
This compound and its derivatives are valuable intermediates in organic synthesis. clearsynth.com The reactivity of the compound allows it to be a starting point for the construction of more complex, often bioactive, molecular architectures. wikipedia.org
The chlorine atom on the thiophene ring is a key functional group that can be readily displaced through various nucleophilic substitution reactions. This allows for the introduction of diverse functionalities, such as amines or alkoxides, onto the naphthothiophene scaffold. Additionally, the thiophene ring itself can undergo oxidation to form the corresponding sulfoxides or sulfones, further expanding the synthetic possibilities. The carboxylic acid derivative, this compound-2-carboxylic acid, can also have its acid group reduced to an alcohol or aldehyde. This versatility makes the compound a powerful building block for synthesizing a wide range of complex molecules. For instance, the core structure can be used to synthesize 1-anilinonaphtho[2,1-b]thiophenes through multi-component reactions. rsc.org
| Reaction Type | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| Nucleophilic Substitution | Amines, Alkoxides | Substituted Naphtho[2,1-b]thiophenes | |
| Oxidation | Hydrogen peroxide, m-CPBA | Naphtho[2,1-b]thiophene sulfoxides/sulfones | |
| Reduction (of COOH) | Lithium aluminum hydride | Naphtho[2,1-b]thiophene alcohols/aldehydes | |
| Hydrolysis (of ester) | Aqueous NaOH | Naphtho[2,1-b]thiophene carboxylic acids |
Application in Catalysis, Including Ligand Design and Chiral Auxiliaries
The structural features of this compound suggest its potential for applications in catalysis, particularly in the design of specialized ligands. Heteroatoms such as sulfur are known to coordinate with transition metals, forming the basis of many catalyst systems. The sulfur atom in the thiophene ring could act as a coordination site for metals.
While direct applications of this specific compound as a ligand are not yet prominent, related synthesis methods provide clues to its potential. For example, palladium on carbon is used as a catalyst for hydrogenation reactions involving derivatives of this compound. Furthermore, phosphine (B1218219) gold(I) alkynyl complexes, which are used in a variety of catalytic and materials applications, highlight the importance of designing ligands that can tune the electronic properties of a metal center. ub.edu The rigid framework of the naphthothiophene core, combined with reactive handles like the chlorine atom, could be exploited to develop novel mono- or bidentate ligands for asymmetric catalysis or other specialized chemical transformations.
Development of Advanced Organic Dyes for Material Science
The extended π-conjugated system of the naphtho[2,1-b]thiophene core forms a natural chromophore, which is the basis for its potential application as an organic dye. The absorption and emission of light by such molecules are determined by their electronic structure. The simpler, related compound benzothiophene (B83047) is a known precursor in the manufacturing of dyes like thioindigo. wikipedia.org
The luminescent properties of complex molecules containing thiophene and fluorene (B118485) units have been studied for their potential as emitters in optoelectronic devices, with the ability to tune the emission wavelength by modifying the molecular structure. ub.edu This tunability is a highly desirable feature for advanced dyes used in material science, such as in sensors, security inks, or as gain media in lasers. The rigid and planar structure of the naphthothiophene skeleton, combined with the electronic influence of the chloro-substituent, could lead to dyes with high thermal stability and specific photophysical properties, making this compound a promising scaffold for the development of new functional colorants.
Mentioned Compounds
| Compound Name |
|---|
| This compound |
| This compound-2-carboxylic acid |
| Acenaphtho[1,2-c]thiophene |
| Thieno[3,2-b]thiophene |
| 1-(5-chlorothiophene-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one |
| Dinaphtho[2,1-b:1′,2′-d]thiophene (DNT) |
| 1-Anilinonaphtho[2,1-b]thiophenes |
| Benzothiophene |
| Thioindigo |
Future Research Directions and Challenges in 1 Chloronaphtho 2,1 B Thiophene Chemistry
Development of More Efficient and Sustainable Synthetic Routes
The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. chemistryjournals.net For 1-chloronaphtho[2,1-b]thiophene and its derivatives, future research will likely focus on several key areas to improve sustainability.
Current synthetic strategies often involve multi-step processes that may utilize harsh reagents and generate significant waste. The principles of green chemistry, such as atom economy and the use of renewable resources, will guide the development of new synthetic pathways. chemistryjournals.net For instance, one-pot reactions that combine multiple synthetic steps without isolating intermediates can significantly reduce solvent use and purification efforts. An example of this approach is the catalyst-free, three-component reaction of 1-acetonaphthones with anilines and elemental sulfur to construct 1-anilinonaphtho[2,1-b]thiophenes under simple heating conditions. rsc.org
Furthermore, the exploration of alternative energy sources like microwave irradiation can lead to faster reaction times and reduced energy consumption compared to conventional heating methods. chemistryjournals.net The use of biocatalysts, such as enzymes, presents another promising avenue for developing more sustainable synthetic routes. researchgate.net Biotechnological approaches can offer high selectivity under mild reaction conditions, minimizing waste and the use of toxic reagents. researchgate.net The valorization of biomass components to produce heteroatom-containing chemicals is also a growing area of interest. researchgate.net
The table below summarizes potential green synthetic strategies applicable to naphthothiophene synthesis.
| Green Chemistry Approach | Potential Application in Naphthothiophene Synthesis | Anticipated Benefits |
| One-Pot Synthesis | Combining the formation of the thiophene (B33073) ring and subsequent functionalization in a single reaction vessel. | Reduced solvent usage, decreased waste, and improved time efficiency. |
| Microwave-Assisted Synthesis | Utilizing microwave energy to accelerate key bond-forming reactions. | Faster reaction rates, higher yields, and lower energy consumption. |
| Biocatalysis | Employing enzymes for selective transformations on the naphthothiophene core or its precursors. | High chemo-, regio-, and stereoselectivity under mild conditions. |
| Renewable Feedstocks | Investigating the use of bio-based starting materials for the synthesis of the naphthalene (B1677914) or thiophene precursors. | Reduced reliance on fossil fuels and enhanced sustainability. researchgate.net |
| Green Catalysts | Developing and utilizing non-toxic and recyclable catalysts, such as those derived from natural sources. africaresearchconnects.com | Minimized environmental impact and potential for cost-effective processes. |
Investigation of Unexplored Reactivity Patterns and Novel Transformations
The reactivity of this compound is not fully explored, and future research will undoubtedly uncover new and valuable chemical transformations. The presence of the chloro substituent and the fused aromatic system provides a rich playground for synthetic chemists.
One area of focus will be the further exploration of cross-coupling reactions. While palladium-catalyzed reactions are well-established, the investigation of other transition metal catalysts (e.g., nickel, copper) could offer complementary reactivity and access to a broader range of functionalized naphthothiophenes. These new derivatives could serve as building blocks for more complex molecules with interesting electronic or biological properties.
Furthermore, the potential for skeletal editing of the naphthothiophene core represents a significant challenge and opportunity. nih.gov Reactions that enable the insertion or deletion of atoms within the ring system would provide unprecedented access to novel heterocyclic structures. nih.gov For instance, a photocatalytic strategy for inserting a boron atom into thiaarenes has been recently reported, opening up new avenues for creating unique cyclic thioborane scaffolds. nih.gov
The unique electronic structure of naphthothiophenes also makes them interesting candidates for pericyclic reactions, such as cycloadditions. The development of new cycloaddition strategies could lead to the rapid construction of complex polycyclic systems containing the naphthothiophene motif.
Integration with Emerging Spectroscopic and Computational Methodologies
Advances in spectroscopic and computational techniques will be instrumental in deepening our understanding of this compound and its derivatives. researchgate.nettandfonline.com These tools provide insights into molecular structure, electronic properties, and reaction mechanisms that are often inaccessible through experimental methods alone. chemrxiv.org
Emerging Spectroscopic Techniques:
High-resolution mass spectrometry and advanced nuclear magnetic resonance (NMR) techniques will continue to be crucial for the characterization of new naphthothiophene derivatives. nih.govnih.gov In addition, techniques like resonance-enhanced multi-photon ionization (REMPI) coupled with time-of-flight mass spectrometry can be used for the sensitive detection of polycyclic aromatic compounds. nih.gov The application of techniques such as synchronous fluorescence spectroscopy and room-temperature phosphorimetry could provide rapid and selective analysis of these compounds, even in complex mixtures. researchgate.nettandfonline.com
Computational Chemistry:
Computational methods, particularly density functional theory (DFT), are powerful tools for studying the geometry, electronic structure, and reactivity of molecules like this compound. nih.govchemrxiv.org DFT calculations can be used to predict spectroscopic properties, elucidate reaction mechanisms, and design new molecules with desired characteristics. chemrxiv.orgyoutube.com For example, computational studies have been used to understand the antiaromatic properties of naphthothiophene-fused s-indacenes and to predict their NMR chemical shifts and UV-vis spectra. nih.govnih.gov The integration of computational modeling with experimental work will accelerate the discovery and development of new naphthothiophene-based materials and catalysts. youtube.com
The table below outlines how these advanced methodologies can be applied to the study of this compound.
| Methodology | Application to this compound | Expected Insights |
| Advanced NMR Spectroscopy | 2D NMR techniques (COSY, HSQC, HMBC) and solid-state NMR. | Unambiguous structural elucidation of complex derivatives and understanding of intermolecular interactions in the solid state. |
| High-Resolution Mass Spectrometry | Accurate mass measurements and fragmentation analysis. | Confirmation of elemental composition and structural information for new compounds. nih.gov |
| Time-Resolved Spectroscopy | Femtosecond transient absorption and fluorescence up-conversion. | Understanding the dynamics of excited states, crucial for designing materials for optoelectronic applications. |
| Density Functional Theory (DFT) | Calculation of molecular orbitals, reaction pathways, and spectroscopic parameters. | Prediction of reactivity, elucidation of reaction mechanisms, and rational design of new functional materials. nih.govchemrxiv.org |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling the behavior of naphthothiophene derivatives in complex environments (e.g., within a polymer matrix or interacting with a biological target). | Understanding intermolecular interactions and predicting material properties or biological activity. youtube.com |
Expansion into Novel Materials Applications Beyond Current Scope
The unique photophysical and electronic properties of the naphthothiophene scaffold make it a promising building block for a variety of advanced materials. While some applications have been explored, significant opportunities exist to expand into new areas.
Future research will likely focus on the design and synthesis of novel this compound derivatives with tailored properties for specific applications. For example, by introducing different functional groups, the electronic properties can be fine-tuned for use in organic electronics. This could lead to the development of new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The synthesis of solution-processable small molecule semiconductors based on naphthothiophene scaffolds is an active area of research. researchgate.net
The rigid, planar structure of the naphthothiophene core also makes it an interesting candidate for the construction of porous organic frameworks (POFs) and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, separation, and catalysis.
Furthermore, the incorporation of the this compound unit into larger, more complex architectures, such as polymers and dendrimers, could lead to materials with unique properties. For instance, polymers containing the naphthothiophene moiety may exhibit interesting liquid crystalline or charge-transport properties.
Achievement of Stereochemical Control in Naphthothiophene Synthesis
The synthesis of chiral molecules with a high degree of stereochemical control is a major goal in modern organic chemistry, particularly for applications in pharmaceuticals and materials science. sciencedaily.com For naphthothiophene derivatives, the development of methods for asymmetric synthesis would open up new avenues of research.
One approach to achieving stereocontrol is through the use of chiral catalysts in key bond-forming reactions. Asymmetric catalysis provides an efficient way to produce enantiomerically enriched compounds from achiral or prochiral starting materials. For example, transition metal complexes with chiral ligands could be employed to catalyze the asymmetric synthesis of naphthothiophenes.
Another strategy involves the use of chiral auxiliaries. youtube.com A chiral auxiliary is a chemical compound that is temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. youtube.com After the desired stereochemistry is established, the auxiliary can be removed. The development of chiral auxiliaries specifically designed for naphthothiophene synthesis could provide a reliable method for accessing enantiopure products. nih.gov
The synthesis of inherently chiral naphthothiophene derivatives, such as thiahelicenes, is another exciting area of research. sciencedaily.com Helicenes are screw-shaped molecules that are chiral due to their helical structure. sciencedaily.com The development of efficient methods for the asymmetric synthesis of thiahelicenes containing the naphtho[2,1-b]thiophene (B14763065) core could lead to new materials with unique chiroptical properties. sciencedaily.comnih.gov Recent advances in the asymmetric synthesis of Strychnos alkaloids using thiophene S,S-dioxides highlight the potential for creating complex, stereochemically defined polycyclic frameworks. chemrxiv.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
